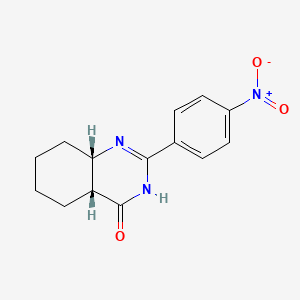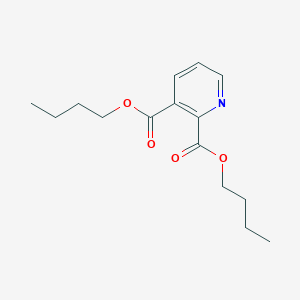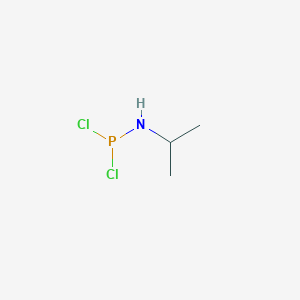
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,2-dimethoxy-2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction yields this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group or the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: Shares the tert-butyl group but lacks the dimethoxy-phenylethyl substitution.
1,4-Dimethoxybenzene: Contains the dimethoxy groups but lacks the tert-butyl and phenylethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Similar in having tert-butyl groups but differs in the overall structure and substitution pattern.
Uniqueness: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63096-68-4 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-20(2,3)17-13-11-16(12-14-17)19(22-5)18(21-4)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
InChI-Schlüssel |
ZYTIMFYTGSCQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


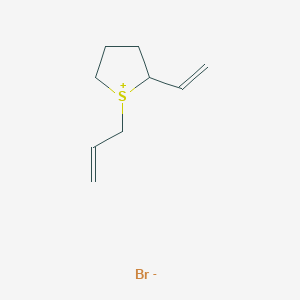
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
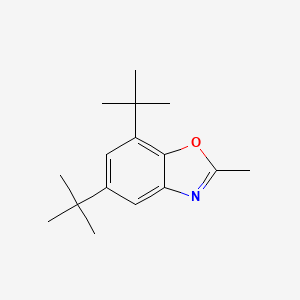
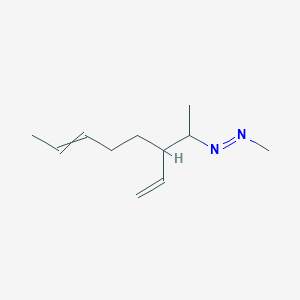
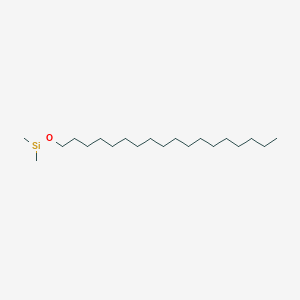
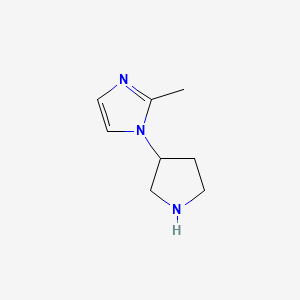
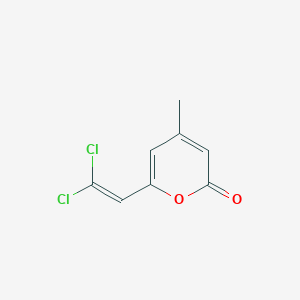
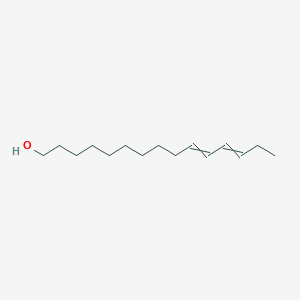
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)


